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molecular formula C20H19NO5S B6335092 Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 881673-36-5

Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B6335092
M. Wt: 385.4 g/mol
InChI Key: FJWBGTQQIMAOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

Using ethyl 5-phenyl-1H-pyrrole-3-carboxylate (250 mg), sodium hydride (60% in oil, 60 mg) and 4-methoxybenzenesulfonyl chloride (264 mg), a procedure as in Reference Example 4 was performed to give the title compound as a colorless oil (yield 433 mg, 97%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
264 mg
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:11][CH:10]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>>[CH3:19][O:20][C:21]1[CH:22]=[CH:23][C:24]([S:27]([N:11]2[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:8][C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10]2)(=[O:29])=[O:28])=[CH:25][CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=CN1)C(=O)OCC
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
264 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 433 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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